molecular formula C₁₈H₂₆O₄ B1153479 n-Pentyl 3-Pentyl Phthalate

n-Pentyl 3-Pentyl Phthalate

Cat. No.: B1153479
M. Wt: 306.4
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Description

Overview of Phthalate (B1215562) Ester Chemistry and General Research Significance

Phthalate esters, often called phthalates, are the dialkyl or alkyl/aryl esters of 1,2-benzenedicarboxylic acid (phthalic acid). researchgate.netfrontiersin.org Their industrial production typically involves the esterification reaction of phthalic anhydride (B1165640) with one or more alcohols, a process catalyzed at high temperatures. wikipedia.org The fundamental chemical structure consists of a benzene (B151609) ring with two adjacent ester groups. frontiersin.org The properties of a specific phthalate ester can be varied by changing the alcohol used in its synthesis. wikipedia.org

Phthalates are primarily used as plasticizers, which are additives that increase the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). wikipedia.orgiwaponline.com They are not chemically bound to the polymer matrix, which allows them to be released into the environment over time as the plastic ages or weathers. ksdb.orgaccustandard.com This leaching is a key factor in their widespread presence in various environmental matrices, including air, water, soil, and sediment. researchgate.netiwaponline.commdpi.com

The research significance of phthalate esters has grown substantially since the 1970s, when they were identified as ubiquitous environmental contaminants. mdpi.com Much of the scientific interest stems from their classification as endocrine-disrupting chemicals (EDCs), which are compounds that can interfere with the body's hormonal systems. iwaponline.comresearchgate.net Consequently, extensive research has been conducted to understand their environmental fate, metabolic pathways in organisms, and mechanisms of action. researchgate.netedlists.orgacs.org

Nomenclature and Isomeric Considerations of n-Pentyl 3-Pentyl Phthalate

The nomenclature of phthalates can be complex due to the variety of possible alkyl groups and their isomeric forms. The compound "this compound" refers to a specific asymmetric phthalate ester where the two alcohol-derived side chains are different isomers of pentanol.

In academic literature and chemical databases, several names are used for phthalates with five-carbon ester chains. It is crucial to distinguish between them:

Di-n-pentyl phthalate (DnPP or DPP) : This is a symmetric phthalate where both alkyl groups are unbranched, straight-chain pentyl groups. scbt.comnih.gov It is one of the most commonly studied C5-phthalates. edlists.orgroyalsocietypublishing.org

n-Pentyl isopentyl phthalate (PiPP) : This is an asymmetric phthalate ester. One chain is an n-pentyl group, and the other is an isopentyl (or isoamyl) group, which has the systematic name 3-methylbutyl. researchgate.netesslabshop.comlgcstandards.com

Diisopentyl phthalate (DIPP) : A symmetric phthalate where both alkyl groups are isopentyl (3-methylbutyl) groups. researchgate.net

Diamyl phthalate : An older, often ambiguous term. The name "amyl" was historically used for the pentyl group, but it can refer to any of several five-carbon isomers. nih.govwikipedia.org Therefore, its use without further specification is not precise.

The subject of this article, This compound , specifies an n-pentyl group and a 3-pentyl group (pentan-3-yl), another structural isomer.

Interactive Table of Selected Pentyl Phthalate Isomers This table summarizes the key identifiers for the discussed C5 phthalate esters.

Compound NameCommon AbbreviationMolecular FormulaMolecular Weight ( g/mol )CAS Number
Di-n-pentyl phthalateDnPP, DPPC18H26O4306.40131-18-0 scbt.com
n-Pentyl isopentyl phthalatePiPPC18H26O4306.40776297-69-9 esslabshop.comscbt.com
Diisopentyl phthalateDIPPC18H26O4306.40605-50-5 chiron.no

Structural isomerism is a key feature of pentyl phthalates. The five-carbon alkyl group (pentyl) can exist in several isomeric forms, leading to different phthalate esters with the same molecular formula (C18H26O4) but distinct structures and properties. oit.edu

The primary isomers of the pentyl group include:

n-pentyl : A straight, unbranched five-carbon chain.

Isopentyl (3-methylbutyl) : A branched chain with a methyl group on the third carbon of a butyl chain. wikipedia.org

Neopentyl (2,2-dimethylpropyl) : A highly branched isomer with two methyl groups on the second carbon of a propyl chain. wikipedia.org

sec-Pentyl (pentan-2-yl) : A branched isomer where the attachment is at the second carbon of the pentane (B18724) chain.

tert-Pentyl (2-methylbutan-2-yl) : A branched isomer where the attachment is at the second carbon, which is also bonded to a methyl group. wikipedia.org

Pentan-3-yl : A branched isomer where the attachment is at the third carbon of the pentane chain.

In a compound like This compound , the phthalic acid is esterified with two different alcohols: pentan-1-ol (forming the n-pentyl group) and pentan-3-ol (forming the 3-pentyl group). This asymmetry means the two ester side chains are not identical. While the 3-pentyl group itself is not chiral, other isomers like sec-pentyl (pentan-2-yl) are. If a chiral alkyl group were used, the resulting phthalate ester could exist as stereoisomers (enantiomers or diastereomers), adding another layer of complexity to its chemistry and biological interactions.

Research Trajectory and Evolution of Studies on Phthalate Esters

The scientific study of phthalate esters has evolved significantly over the past several decades. Initially valued for their industrial applications as plasticizers, they received limited academic attention. wikipedia.org This changed in the 1970s with the development of more sensitive analytical techniques, which revealed their widespread presence in the environment. mdpi.com

Early research focused on quantifying the occurrence of common phthalates like di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) in various environmental compartments. researchgate.net These studies established phthalates as persistent and ubiquitous organic pollutants. researchgate.net

By the late 20th and early 21st centuries, research shifted towards understanding the biological implications of phthalate exposure. nih.gov A significant body of work has explored their role as endocrine disruptors, particularly their anti-androgenic effects. ksdb.orgedlists.org This line of inquiry investigates how phthalates and their metabolites can interfere with hormone synthesis and receptor function. edlists.orgnih.gov

Modern research employs advanced methodologies to explore more nuanced questions. Studies now often focus on:

The metabolic pathways of specific phthalates in different organisms, identifying primary and secondary metabolites as potential biomarkers of exposure. researchgate.net

The distinct biological activities of different isomers, recognizing that structural differences can lead to variations in effects. edlists.org

The development of highly selective analytical methods, such as the use of molecularly imprinted polymers, for the detection and removal of specific phthalates like di-n-pentyl phthalate from environmental samples. royalsocietypublishing.orgresearchgate.net

The investigation of phthalate mixtures, as human and environmental exposures typically involve multiple phthalate compounds simultaneously. ksdb.org

This evolution from environmental detection to mechanistic toxicology and isomer-specific analysis reflects the increasing sophistication of the field.

Properties

Molecular Formula

C₁₈H₂₆O₄

Molecular Weight

306.4

Origin of Product

United States

Synthesis and Derivatization Methodologies of N Pentyl 3 Pentyl Phthalate

Principles of Phthalate (B1215562) Esterification Reactions

The synthesis of n-Pentyl 3-Pentyl Phthalate is primarily achieved through the esterification of phthalic anhydride (B1165640). This process typically occurs in two sequential steps. The first step involves the rapid reaction of phthalic anhydride with one of the alcohol precursors to form a monoester. wikipedia.orgacademax.com The second, more challenging step, is the esterification of the remaining carboxylic acid group with the second alcohol to form the final diester product. This second reaction is generally reversible and requires the removal of water to drive the reaction to completion. wikipedia.orgacademax.com

Chemical Precursors and Feedstock Analysis for this compound

The primary chemical precursors for the synthesis of this compound are phthalic anhydride and two isomeric pentanols: n-pentanol (pentan-1-ol) and 3-pentanol.

Phthalic Anhydride (C₈H₄O₃): This is the principal commercial form of phthalic acid and serves as the acidic component in the esterification reaction. wikipedia.org It is an important industrial chemical produced on a large scale, typically through the catalytic oxidation of o-xylene or naphthalene. wikipedia.orgnih.gov

n-Pentanol (C₅H₁₂O): Also known as pentan-1-ol, this is a straight-chain primary alcohol that forms one of the ester side chains.

3-Pentanol (C₅H₁₂O): This is a secondary alcohol isomer of pentanol, which forms the second, branched ester side chain.

The reaction proceeds by the nucleophilic addition of the alcohols to the carbonyl carbons of the phthalic anhydride ring, leading to its opening and the formation of ester linkages. researchgate.net The synthesis is a two-step process that can be conducted in a single pot. researchgate.net The initial reaction forms a monoester, which is then followed by a second esterification to yield the final diester product. wikipedia.orgresearchgate.net

Table 1: Key Chemical Precursors

Compound Name Chemical Formula Molar Mass ( g/mol ) Role in Synthesis
Phthalic Anhydride C₈H₄O₃ 148.1 Acidic backbone
n-Pentanol C₅H₁₂O 88.15 First alcohol reactant

Catalytic Systems and Reaction Enhancers in Ester Synthesis

Catalysts are crucial for accelerating the rate of esterification, particularly the second, slower reaction step. biosynce.comgoogle.com A variety of catalytic systems can be employed, ranging from traditional acid catalysts to more advanced solid and enzymatic catalysts.

Acid Catalysts: Conventional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid (p-TSA) are effective but can lead to side reactions and product coloration, complicating purification. google.comresearchgate.net Lewis acids, such as iron(III) chloride (FeCl₃), have also been used to promote the nucleophilic addition of alcohols to phthalic anhydride at lower temperatures. researchgate.net

Solid Acid Catalysts: To overcome the issues with homogeneous catalysts, heterogeneous solid acids are increasingly used. These include sulfated metal oxides like sulfated zirconia and sulfated titanium dioxide, which offer high activity, selectivity, and reusability. sciforum.netresearchgate.net Other solid catalysts include zeolites, acid-activated clays, and ion-exchange resins like Amberlyst-15. researchgate.net

Organometallic Catalysts: Compounds based on titanium, zirconium, and tin are also effective catalysts for phthalate esterification. google.com Tetrabutyl titanate is a commonly used catalyst in the synthesis of other phthalates like dioctyl phthalate (DOP). academax.com

Enzyme Catalysts: Lipases can be used as biocatalysts for phthalate synthesis. They offer high selectivity and operate under mild reaction conditions, making them an environmentally friendly option. biosynce.com

Table 2: Comparison of Catalytic Systems

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acid Sulfuric acid, p-TSA, FeCl₃ High activity, low cost Corrosive, difficult to separate, side reactions
Heterogeneous Solid Acid Sulfated Zirconia, Zeolites, Amberlyst-15 Reusable, non-corrosive, high selectivity, easy separation Higher initial cost, potential for deactivation
Organometallic Tetrabutyl titanate High efficiency Potential for metal contamination in product

Optimized Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. These conditions are often determined using experimental design methodologies like the central composite design (CCD) to study the influence of multiple variables. sciforum.net

Molar Ratio of Reactants: An excess of the alcohol reactants is typically used to drive the equilibrium towards the formation of the diester product. The optimal molar ratio of alcohol to phthalic anhydride can vary, with studies on similar phthalates showing ratios from 2.1:1 up to 9:1. google.comsciforum.netresearchgate.net

Catalyst Concentration: The amount of catalyst significantly affects the reaction rate. For solid catalysts, concentrations can range from 0.3% to 9% by weight relative to the phthalic anhydride. sciforum.netgoogle.com

Reaction Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate. The specific temperature depends on the catalyst and reactants used, with typical ranges between 140°C and 240°C. google.comgoogle.com For instance, the synthesis of dibutyl phthalate using an aluminum oxide catalyst occurs at 140-240°C. google.com

Reaction Time: The duration of the reaction is optimized to ensure complete conversion. Reaction times can range from 30 minutes to several hours, depending on the other conditions. google.comsciforum.netgoogle.com For example, optimal conditions for dioctyl phthalate synthesis were found to be 83 minutes. sciforum.net

Water Removal: Continuous removal of the water produced during the second esterification step is essential to shift the reaction equilibrium towards the product side. This is often achieved by performing the reaction in a setup equipped with a Dean-Stark trap or by azeotropic distillation. researchgate.net

Advanced Synthetic Approaches for Specific Phthalate Isomers

The synthesis of an unsymmetrical diester like this compound requires control over which alcohol reacts first and second, a concept known as regioselectivity.

Regioselectivity and Stereoselectivity in this compound Synthesis

Synthesizing a specific unsymmetrical diester requires a regioselective approach. A statistical mixture of di-n-pentyl phthalate, di-3-pentyl phthalate, and the desired this compound would result if both alcohols were added simultaneously with phthalic anhydride. To achieve regioselectivity, a two-step sequential addition is necessary:

Monoester Formation: Phthalic anhydride is first reacted with one of the alcohols (either n-pentanol or 3-pentanol) under controlled conditions to selectively form the corresponding monoester. The first esterification is a facile addition-displacement reaction. researchgate.net

Second Esterification: The isolated monoester is then reacted with the second, different alcohol in the presence of a catalyst to form the final unsymmetrical diester.

The reactivity of the two alcohols can influence the reaction sequence. Primary alcohols like n-pentanol are generally more reactive in esterification than secondary alcohols like 3-pentanol due to less steric hindrance. This difference in reactivity can be exploited to control the synthesis.

Stereoselectivity is not a factor in this specific synthesis as neither n-pentanol nor 3-pentanol are chiral molecules.

Post-Synthetic Purification and Isolation Techniques

After the reaction is complete, a multi-step purification process is required to isolate the this compound from unreacted precursors, the catalyst, and any by-products.

Catalyst Removal: If a heterogeneous catalyst is used, it can be simply filtered from the reaction mixture. google.com For homogeneous catalysts, a neutralization wash (e.g., with a mild base) followed by water washes is typically required to remove the catalyst.

Removal of Excess Alcohol: Unreacted n-pentanol and 3-pentanol are removed, often by distillation. google.com Steam distillation can also be employed to remove the last traces of excess alcohol. google.com

Fractional Distillation: The crude ester product is often purified by vacuum distillation (or reduced pressure distillation) to separate the desired product from any remaining starting materials, monoesters, or symmetrically substituted diester by-products. google.com

Chromatographic Methods: For very high purity requirements, chromatographic techniques are used. Gas chromatography (GC) and liquid chromatography (LC) are powerful analytical tools for assessing purity and can be scaled up for preparative separation. mdpi.commdpi.com Column chromatography using adsorbents like silica (B1680970) gel or Florisil can also be used to remove impurities. epa.gov

Extraction Techniques: Liquid-liquid extraction (LLE) can be used to separate the phthalate ester from more polar impurities. mdpi.commdpi.comnih.gov More advanced methods like solid-phase extraction (SPE) may also be employed for purification. mdpi.comnih.gov

Table 3: Purification Techniques for Phthalate Esters

Technique Purpose Description
Filtration Catalyst Removal Physical separation of a solid heterogeneous catalyst from the liquid product mixture. google.com
Distillation Removal of Volatiles/Purification Separation of components based on boiling point differences; used to remove excess alcohol and to purify the final ester under vacuum. google.com
Liquid-Liquid Extraction Removal of Polar Impurities Partitioning of the product between two immiscible liquid phases to remove water-soluble impurities. nih.gov

Chemical Derivatization Strategies for Enhanced Analysis

The analysis of specific phthalate esters such as this compound, particularly at trace levels in complex matrices, often necessitates chemical derivatization to improve detection and confirmation by analytical instrumentation. Derivatization techniques are employed to convert the analyte into a form that is more suitable for separation and detection, for instance, by enhancing volatility for gas chromatography (GC) or improving ionization efficiency for mass spectrometry (MS).

A primary and well-established strategy for the confirmation of phthalate esters involves a two-step process: hydrolysis of the ester followed by derivatization of the resulting phthalic acid. acs.org This approach allows for the quantitation of total phthalates as well as the confirmation of individual phthalate compounds. acs.org

Hydrolysis followed by Imide Formation:

A simple and sensitive method for the chemical confirmation of trace quantities of phthalate esters involves their initial hydrolysis to phthalic acid. acs.org The resultant acid is then fused with a reagent such as 2-chloroethylamine hydrochloride. This reaction yields N-(2-chloroethyl)phthalimide, a derivative that is highly responsive to electron capture detectors (ECD), making it suitable for trace analysis via gas chromatography. acs.org This procedure has been noted for its high product yields (around 90%) and its ability to produce a derivative that is free from most other interfering compounds present in environmental samples. acs.org

Silyl Derivatization:

Another common technique involves the conversion of the hydrolyzed phthalic acid into a more volatile silyl ester. Silylation agents, such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) or reagents to form trimethylsilanol (TMS) derivatives, react with the carboxylic acid groups of phthalic acid. acs.orgfrontiersin.org The resulting silyl esters are more volatile and thermally stable, making them ideal for analysis by GC-MS. This technique is utilized for the simultaneous determination of total and individual phthalic esters. acs.org

While derivatization is a powerful tool, some modern analytical approaches, particularly those utilizing High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), aim to eliminate this step. nih.govdphen1.com These direct analysis methods can simplify the analytical procedure, reduce the use of potentially toxic derivatization agents, and decrease waste production. nih.govresearchgate.net However, derivatization remains a crucial strategy for confirmation and for analyses relying on GC-based systems. acs.orgfrontiersin.org

The table below summarizes key derivatization strategies applicable to the analysis of phthalates.

Table 1: Chemical Derivatization Strategies for Phthalate Analysis

Initial Analyte Process Reagent Derivative Product Primary Analytical Technique Reference
This compound Hydrolysis & Imide Formation 2-chloroethylamine hydrochloride N-(2-chloroethyl)phthalimide Gas Chromatography-Electron Capture Detector (GC-ECD) acs.org
This compound Hydrolysis & Silylation N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) tert-Butyldimethylsilyl ester of Phthalic Acid Gas Chromatography-Mass Spectrometry (GC-MS) acs.orgfrontiersin.org

The selection of a derivatization strategy depends on the analytical objective, the sample matrix, the required sensitivity, and the available instrumentation. For confirmatory analysis of this compound, converting it to a common derivative of phthalic acid provides a robust method for identification.

Advanced Analytical Methodologies for N Pentyl 3 Pentyl Phthalate Detection and Characterization

Sample Preparation and Extraction Techniques for Diverse Matrices

The initial and often most critical step in the analysis of n-Pentyl 3-Pentyl Phthalate (B1215562) is its effective extraction from the sample matrix. The goal is to isolate the analyte from interfering components while ensuring high recovery and reproducibility.

Liquid-Liquid Extraction (LLE) and its Variants

Liquid-Liquid Extraction (LLE) is a conventional and widely employed technique for the extraction of phthalates from aqueous samples. The fundamental principle of LLE involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For phthalates like n-Pentyl 3-Pentyl Phthalate, water-immiscible solvents such as hexane (B92381) and dichloromethane (B109758) are commonly used. researchgate.net The process generally involves vigorous shaking of the sample with the organic solvent, followed by separation of the organic phase containing the extracted phthalate. researchgate.net To enhance extraction efficiency, the process may be repeated multiple times, and recovery rates exceeding 80% are often achievable for phthalates. researchgate.net

In some variations of LLE, water-soluble organic solvents like propanol (B110389) can be utilized. researchgate.net However, to induce phase separation, a salting-out agent, such as ammonium (B1175870) sulfate, must be added to the mixture. researchgate.net A more recent advancement is Dispersive Liquid-Liquid Microextraction (DLLME), which is a miniaturized version of LLE. In DLLME, a small volume of an appropriate extraction solvent (e.g., chlorobenzene) is mixed with a disperser solvent (e.g., acetone) and rapidly injected into the aqueous sample. This creates a cloudy solution with a large surface area between the extraction solvent and the sample, facilitating rapid and efficient extraction of the analyte. nih.gov

Table 1: Performance of Liquid-Liquid Extraction for Phthalate Analysis


ParameterTypical Value/RangeReference
Recovery Rate>80%
Relative Standard Deviation (RSD)<15%
Common SolventsHexane, Dichloromethane, Chlorobenzene[20, 43]

Solid-Phase Extraction (SPE) and Modern Advancements

Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its numerous advantages, including reduced solvent consumption, higher sample throughput, and the potential for automation. scispace.com In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, such as this compound, is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent. For the extraction of phthalates from aqueous samples, C18 cartridges are commonly used. chromspec.com

Recent advancements in SPE have led to the development of novel sorbents and formats to improve efficiency and selectivity.

Dispersive SPE (d-SPE) involves the addition of the sorbent directly to the sample solution, which is then agitated to facilitate analyte adsorption. The sorbent is subsequently separated by centrifugation or filtration. researchgate.net

Magnetic SPE (MSPE) utilizes magnetic nanoparticles as the sorbent. This allows for easy and rapid separation of the sorbent from the sample matrix using an external magnetic field, eliminating the need for centrifugation or filtration. researchgate.net

Molecularly Imprinted SPE (MISPE) employs molecularly imprinted polymers (MIPs) as the sorbent. MIPs are synthesized to have specific recognition sites for a target analyte or a group of structurally related compounds, offering high selectivity for the extraction of molecules like this compound.

Table 2: Recovery Rates for Phthalates using Solid-Phase Extraction


SPE SorbentMatrixRecovery RangeReference
C18Food Simulants71.27% - 106.97%
FlorisilDrinking Water98.2% - 110%
Oasis HLBWastewater~79%

Solid-Phase Microextraction (SPME) and Headspace SPME

Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized sample preparation technique. It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is either directly immersed in a liquid sample or exposed to the headspace above a liquid or solid sample (Headspace SPME). The analytes adsorb to the fiber coating, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The choice of fiber coating is crucial for the efficient extraction of this compound. For phthalates, polar fibers such as those coated with polyacrylate (PA) or Carbowax/divinylbenzene (CW/DVB) have shown good performance. mdpi.com Optimization of extraction parameters, including extraction time, temperature, and sample agitation, is essential to achieve high sensitivity and reproducibility. pjoes.com

Accelerated Extraction Methods

To improve extraction efficiency and reduce extraction times, several accelerated extraction methods have been developed. These techniques utilize energy sources like ultrasound or microwaves, or employ solvents at elevated temperatures and pressures.

Ultrasonic Extraction (UE): In this method, the sample is immersed in a suitable solvent and subjected to ultrasonic waves. The cavitation bubbles produced by the ultrasound disrupt the sample matrix, enhancing the penetration of the solvent and accelerating the extraction process. For the extraction of phthalates from plastic matrices like PVC, ultrasonic extraction has demonstrated high recoveries, often exceeding 80%. acgpubs.orgresearchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to a rapid increase in temperature and pressure within a closed vessel. This significantly reduces extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.net For the analysis of phthalates in soil and sediment, MAE has shown excellent recoveries, typically in the range of 84% to 115%. nih.govnih.gov

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids exhibit properties of both liquids and gases, allowing for efficient penetration into the sample matrix and effective dissolution of the analytes. SFE is particularly useful for extracting additives like phthalates from polymer matrices and has been shown to effectively remove phthalates from various materials. researchgate.netresearchgate.net

Matrix Cleanup and Interference Removal Strategies

Following extraction, a cleanup step is often necessary, especially for complex matrices, to remove co-extracted interfering compounds that could affect the subsequent chromatographic analysis. Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique that is highly effective for the cleanup of extracts from fatty matrices, such as edible oils or adipose tissue. nih.govrug.nl In GPC, large molecules like lipids are eluted first, while smaller molecules like this compound are retained longer, allowing for their separation from the bulk of the matrix interferences. nih.govgilson.com Studies have demonstrated that for the analysis of phthalates in edible oils, a combination of extraction methods followed by GPC cleanup can yield high recovery rates, often between 93.04% and 104.6%. nih.gov

Chromatographic Separation Techniques

After extraction and cleanup, the sample extract is subjected to chromatographic analysis to separate this compound from other components in the mixture before its detection and quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is the most common technique for the analysis of semi-volatile compounds like phthalates. In GC, the sample extract is vaporized and swept by a carrier gas (usually helium) through a long, narrow column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. For phthalate analysis, capillary columns with a stationary phase of 5% phenyl-methylpolysiloxane are frequently used. researchgate.net

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides a powerful tool for both the separation and identification of this compound. The mass spectrometer fragments the analyte molecules into characteristic ions, producing a unique mass spectrum that serves as a chemical fingerprint. For this compound (also known as isopentyl pentyl phthalate), characteristic ions are observed at mass-to-charge ratios (m/z) of 149, 71, and 237. nih.gov The ion at m/z 149 is a common fragment for many phthalates. nih.gov

Table 3: Typical GC-MS Parameters for Phthalate Analysis


ParameterTypical ConditionReference
Column5% Phenyl-methylpolysiloxane (e.g., DB-5MS) nih.gov
Injector Temperature250 - 290 °C[27, 5]
Oven Temperature ProgramInitial temp. 60-150°C, ramped to ~320°C[27, 5]
Carrier GasHelium researchgate.net
MS Ionization ModeElectron Ionization (EI) nih.gov

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is an alternative technique for the analysis of phthalates. In LC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Reversed-phase LC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is the most common mode for phthalate separation. mdpi.comthermofisher.com

Coupling LC with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the detection of this compound, especially in complex matrices. researchgate.net The fragmentation of the precursor ion of the analyte in the mass spectrometer allows for the monitoring of specific product ions, which significantly reduces background noise and improves the accuracy of quantification. researchgate.net

Table 4: Common LC-MS Parameters for Phthalate Analysis


ParameterTypical ConditionReference
ColumnC18 researchgate.net
Mobile PhaseAcetonitrile/Water or Methanol (B129727)/Water mixtures, often with additives like formic acid or ammonium formate (B1220265). researchgate.net
Ionization ModeElectrospray Ionization (ESI) mdpi.com
Detection ModeMultiple Reaction Monitoring (MRM)

Gas Chromatography (GC) with Capillary Columns for Isomeric Resolution

Gas chromatography (GC) is a cornerstone technique for the analysis of semi-volatile compounds like phthalate esters. The key to separating structurally similar isomers such as this compound from other C10 phthalates lies in the use of high-resolution capillary columns. The choice of stationary phase is critical for achieving the necessary selectivity.

Commonly employed GC columns for phthalate analysis include those with 5%-phenyl-polydimethylsiloxane (e.g., DB-5ms, TG-5MS) and 35%-phenyl-polydimethylsiloxane (e.g., Rxi-35Sil MS) stationary phases. restek.comoregonstate.edu These phases provide good thermal stability and selectivity for a wide range of phthalates. For instance, studies comparing various stationary phases have shown that columns like Rtx-440 (a proprietary phase) and Rxi-XLB can provide superior resolution for complex phthalate mixtures. restek.com

However, the resolution of closely related isomers remains a significant challenge. For example, the separation of bis(4-methyl-2-pentyl) phthalate isomers has proven difficult even across a range of different capillary columns, indicating that complete baseline separation of all phthalate isomers in a single run is not always feasible. restek.com For this compound, its elution would be compared against related isomers using retention indices. The Kovats retention index, a relative measure of retention time, for the isomeric n-pentyl isopentyl phthalate on a semi-standard non-polar column is reported to be 2132. nih.gov This value serves as a benchmark for identifying and separating isomers within a chromatographic run.

Table 1: Common Capillary Columns for Phthalate Isomer Analysis

Stationary Phase Type Common Trade Names Key Characteristics
5% Phenyl Polydimethylsiloxane DB-5ms, Rxi-5ms, TG-5MS General purpose, robust, good for a wide range of semi-volatiles.
35% Phenyl Polydimethylsiloxane Rxi-35Sil MS Increased polarity for enhanced selectivity of aromatic compounds.

Liquid Chromatography (LC) for Non-Volatile or Thermally Labile Analytes

While GC is well-suited for parent phthalate esters, Liquid Chromatography (LC) is the method of choice for analyzing their metabolites, which are often more polar, less volatile, and potentially thermally labile. core.ac.ukuq.edu.au Phthalates, upon entering a biological system, are metabolized into monoesters and further oxidized products. chromatographyonline.com These metabolites cannot be analyzed directly by GC without derivatization.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offer a robust platform for the direct analysis of these analytes in complex matrices like urine or serum. nih.gov Reversed-phase columns, particularly C18, are most commonly used for these separations. thermofisher.coms4science.at The mobile phases typically consist of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as acetic acid or ammonium formate to improve ionization efficiency for mass spectrometry detection. nih.gov The ability to directly inject aqueous samples after minimal preparation makes LC a highly efficient technique for biomonitoring studies involving phthalate metabolites. chromatographyonline.com

Multidimensional Chromatography Approaches

For highly complex samples where single-column chromatography is insufficient to resolve all components, multidimensional chromatography provides significantly enhanced separation power. nist.gov Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful tool for separating phthalates from complex matrix interferences and resolving isomeric compounds. mdpi.com

In a GC×GC system, two columns with different stationary phases (orthogonal separation mechanisms) are connected in series. mdpi.com The effluent from the first column is trapped, focused, and then rapidly injected onto the second, faster-separating column. This process generates a two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of compounds that would co-elute in a one-dimensional system. nist.gov This technique is particularly valuable for distinguishing specific phthalate isomers in challenging matrices like food products or environmental samples. mdpi.commdpi.com

Optimization of Chromatographic Parameters for this compound

Optimizing chromatographic parameters is essential for achieving the desired resolution, sensitivity, and analysis time. Key parameters for GC analysis include the oven temperature program, carrier gas flow rate (or linear velocity), and column dimensions (length, internal diameter, and film thickness). gcms.cz

Temperature Program: A well-designed temperature ramp can improve the separation of compounds with different boiling points. For phthalates, a typical program starts at a lower temperature and ramps up to elute the higher molecular weight compounds. nih.gov

Column Dimensions: Using shorter, narrower-bore columns with thinner films can significantly reduce analysis time without compromising resolution, a practice known as "fast GC". gcms.cz However, this may require adjustments to injection volume or split ratio to avoid column overload. gcms.cz

Carrier Gas: The choice of carrier gas and its linear velocity affects both efficiency and speed. While helium is common, hydrogen can offer faster analysis times, though it may require method re-optimization. peakscientific.com

For LC, optimization focuses on the mobile phase composition and gradient, flow rate, and column temperature to achieve the best separation of target analytes from matrix components.

Table 2: Example of GC Oven Program Optimization for Phthalate Analysis

Parameter Conventional Method Optimized (Fast GC) Method
Initial Temp 100 °C (hold 2 min) 180 °C (hold 0.5 min)
Ramp 1 30 °C/min to 200 °C 75 °C/min to 200 °C
Ramp 2 10 °C/min to 250 °C 35 °C/min to 300 °C
Final Hold 16 min at 280 °C 5 min at 300 °C

| Total Run Time | ~35 min nih.gov | ~9 min restek.com |

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification

Mass spectrometry is the definitive detection technique for phthalate analysis, providing both high sensitivity and structural information for confident identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Analysis

GC-MS is the most widely used technique for the identification and quantification of parent phthalate esters. restek.comoregonstate.edu In standard Electron Ionization (EI) mode, phthalates undergo characteristic fragmentation. A common feature in the mass spectra of many alkyl phthalates is a prominent fragment ion at a mass-to-charge ratio (m/z) of 149. ingentaconnect.com This ion corresponds to the protonated phthalic anhydride (B1165640) structure and is often the base peak, making it useful for screening. ingentaconnect.com

However, reliance on the m/z 149 ion can be problematic for quantification in complex matrices or when isomers co-elute, as many phthalates produce this ion. nih.gov Therefore, Selected Ion Monitoring (SIM) is frequently used, where the mass spectrometer is set to monitor the m/z 149 ion as well as other specific, though less abundant, fragment ions and the molecular ion (if present) for each target compound. oregonstate.eduoregonstate.edu This approach significantly enhances sensitivity and selectivity compared to full-scan acquisition. thermofisher.com More advanced techniques like Atmospheric Pressure Gas Chromatography (APGC) offer softer ionization, preserving the molecular ion as the base peak, which can then be used as a precursor for tandem MS, further improving selectivity. nih.gov

Table 3: Characteristic GC-MS (EI) Ions for Phthalate Identification

Compound Type Molecular Ion (M+) Primary Fragment Ion Other Qualifier Ions
Dialkyl Phthalates Often low abundance or absent m/z 149 (Protonated Phthalic Anhydride) ingentaconnect.com Ions from loss of one or both alkyl chains. libretexts.org
Dimethyl Phthalate m/z 194 m/z 163 ([M-OCH3]+) ingentaconnect.com m/z 77, 133

| Diethyl Phthalate | m/z 222 | m/z 149 | m/z 177, 121 |

Data extrapolated from general phthalate fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is the gold standard for the analysis of phthalate metabolites in biological samples. uq.edu.auresearchgate.net The technique combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. Electrospray ionization (ESI), typically in negative mode, is used to generate deprotonated molecular ions [M-H]⁻ of the phthalate monoesters and their oxidized metabolites. nih.gov

Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the [M-H]⁻ of a metabolite) is selected and fragmented, and one or more specific product ions are monitored. chromatographyonline.com This process is highly selective and minimizes matrix interference, allowing for very low detection limits. s4science.at For phthalate metabolites, common fragmentation pathways involve the formation of diagnostic product ions at m/z 121.0295 (deprotonated benzoate) and m/z 165.0193 (from the loss of the alkyl/aryl chain). nih.govnih.gov The use of isotopically labeled internal standards is standard practice to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.govnih.gov

Chemical Ionization Mass Spectrometry (CI-MS) in Phthalate Characterization

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation and often preserves the molecular ion, which can be beneficial for the characterization of phthalates. americanlaboratory.com In CI-MS, a reagent gas such as methane (B114726), isobutane, or ammonia (B1221849) is introduced into the ion source. americanlaboratory.com This gas is ionized by electron impact, and these primary ions then react with the analyte molecules (in this case, this compound) to form analyte ions, typically through proton transfer. nih.gov

For phthalates, methane positive chemical ionization (PCI) often produces abundant [M+H]⁺ ions, as well as adduct ions like [M+C₂H₅]⁺ and [M+C₃H₅]⁺. nih.gov The fragmentation of these ions can provide significant structural information. nih.gov A key fragment ion often observed for many phthalates is m/z 149, which is attributed to the protonated phthalic anhydride. nih.gov The use of different reagent gases can offer tunable selectivity, which is advantageous for enhancing detection in complex sample matrices. americanlaboratory.com For instance, while methane PCI is common, ammonia PCI can sometimes yield a higher total reconstructed ion current response for certain phthalates. americanlaboratory.com

The Agilent MSD CI source is an example of a system designed for optimal CI performance, which can be automatically tuned to provide EI spectra to aid in method development. americanlaboratory.com This flexibility allows analysts to leverage the strengths of both hard and soft ionization techniques for comprehensive characterization.

Elucidation of Mass Spectral Fragmentation Pathways of this compound

The mass spectral fragmentation of phthalate esters is influenced by the nature of their ester side chains. For phthalates with alkyl side chains, such as this compound, a common fragmentation pathway involves the formation of a characteristic ion at m/z 149. epa.gov This ion corresponds to the protonated phthalic anhydride. The fragmentation pathways of [M+H]⁺, [M+C₂H₅]⁺, and [M+C₃H₅]⁺ adducts, often seen in positive chemical ionization (PCI), typically lead to this significant ion. nih.gov

A multi-pathway fragmentation is often proposed for these precursor ions. nih.gov For adducts like [M+C₂H₅]⁺ and [M+C₃H₅]⁺, the initial step can be the elimination of an alkene ([R-H]) from one of the ester groups. nih.gov The second ester group can then undergo either a McLafferty rearrangement or a neutral loss of an alcohol (ROH). nih.gov Density functional theory (DFT) calculations for phthalates like dibutyl and di(-n-octyl) phthalate have indicated that the McLafferty rearrangement is an energetically more favorable pathway than the loss of an alcohol moiety. nih.gov

Given the structure of this compound, with its pentyl side chains, the McLafferty rearrangement is a highly probable fragmentation pathway. This rearrangement would involve the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond, leading to the elimination of a neutral alkene (pentene in this case) and the formation of a charged enol. Subsequent fragmentation would likely lead to the stable protonated phthalic anhydride ion at m/z 149. The presence of both n-pentyl and 3-pentyl (a branched isomer) side chains may lead to subtle differences in the relative abundances of certain fragment ions, although the primary fragmentation pathways are expected to be similar to other dialkyl phthalates.

Complementary Detection and Characterization Approaches

Electron Capture Detection (ECD) for Phthalate Quantitation

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography (GC) for the analysis of electrophilic compounds, including phthalates. scielo.brd-nb.info The detector contains a radioactive source (typically Nickel-63) that emits beta particles, which ionize a make-up gas (like nitrogen) to produce a steady stream of low-energy electrons. researchgate.net When an electron-capturing analyte, such as a phthalate, passes through the detector, it captures some of these electrons, causing a decrease in the standing current, which is measured as a peak. researchgate.net

ECD is known for its exceptional sensitivity, with detection limits for some compounds in the low picogram or even femtogram range. d-nb.info This makes it particularly suitable for trace analysis of phthalates in environmental and biological samples. The response of the ECD is non-linear, which necessitates careful calibration over the desired concentration range. researchgate.net While highly sensitive, the ECD is not as selective as a mass spectrometer, and compound identification should be confirmed by a secondary method, such as parallel column analysis or GC/MS. epa.gov

The table below shows a comparison of Limits of Detection (LOD) for various phthalates using GC/MS and GC/ECD, illustrating the high sensitivity of the ECD.

PhthalateLOD (µg/mL) - GC/MSLOD (µg/mL) - GC/ECD
Dimethyl Phthalate (DMP)-4.29
Diethyl Phthalate (DEP)--
Di-n-butyl Phthalate (DBP)--
Benzyl Butyl Phthalate (BBP)--
bis(2-ethylhexyl) Phthalate (DEHP)10.10-
Diisononyl Phthalate (DINP)3.46-
Diisooctyl Phthalate (DIOP)-2.97
Data derived from a comparative study of GC/MS and GC/ECD methods. scielo.br

Flame Ionization Detection (FID)

The Flame Ionization Detector (FID) is a widely used detector in gas chromatography that is sensitive to most organic compounds. chromatographyonline.com The effluent from the GC column is mixed with hydrogen and air and then burned. chromatographyonline.com During this combustion process, organic molecules produce ions and electrons, which are collected by an electrode, generating a current that is proportional to the amount of analyte. chromatographyonline.com

FID is a robust and reliable detector with a large linear dynamic range, making it suitable for the quantification of phthalates, especially at higher concentrations. chromatographyonline.comresearchgate.net While generally less sensitive than an ECD for halogenated compounds, FID offers good sensitivity for hydrocarbons and other organic molecules. chromatographyonline.com A study determining phthalate esters in cosmetics using GC-FID demonstrated low detection limits, for example, 0.1 ng for dimethyl phthalate (DMP), diethyl phthalate (DEP), and di-n-butyl phthalate (DBP), and 0.5 ng for di(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DOP). nih.gov The method showed good recovery rates (92.0% to 110.0%) and precision (relative standard deviations between 1.95% and 5.92%). nih.gov

The table below summarizes the performance of a GC-FID method for the analysis of several phthalate esters in cosmetics. nih.govresearchgate.net

Phthalate EsterDetection Limit (ng)Recovery Range (%)RSD (%)
Dimethyl Phthalate (DMP)0.192.0 - 110.01.95 - 5.92
Diethyl Phthalate (DEP)0.192.0 - 110.01.95 - 5.92
Di-n-butyl Phthalate (DBP)0.192.0 - 110.01.95 - 5.92
Benzyl Butyl Phthalate (BBP)0.192.0 - 110.01.95 - 5.92
Di(2-ethylhexyl) Phthalate (DEHP)0.592.0 - 110.01.95 - 5.92
Di-n-octyl Phthalate (DOP)0.592.0 - 110.01.95 - 5.92

Immunoassay-Based Methods for Phthalate Screening

Immunoassay-based methods are screening tools that utilize the specific binding between an antibody and an antigen (in this case, a phthalate or a derivative) to detect and quantify the target analyte. researchgate.net These methods, such as enzyme-linked immunosorbent assay (ELISA), can be highly sensitive and specific, and are often used for rapid screening of a large number of samples. researchgate.net

The development of an immunoassay for a small molecule like a phthalate requires the synthesis of a hapten-protein conjugate to elicit an immune response and produce antibodies. tandfonline.com For example, a direct competitive fluorescence immunoassay (dc-FIA) and a direct competitive ELISA (dc-ELISA) have been developed for the screening of dimethyl phthalate (DMP) in water samples. tandfonline.com In a competitive immunoassay, the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

While immunoassays have been developed for several phthalates, including dibutyl phthalate (DBP), their applicability is often for screening a class of compounds or a specific phthalate for which the antibody was raised. researchgate.netnih.gov The cross-reactivity with structurally related compounds is a critical parameter that determines the specificity of the assay. tandfonline.com A lateral flow immunoassay for DBP in natural waters, for instance, had a detection limit of 33.4 ng/mL. nih.gov

Ion Mobility Spectrometry (IMS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for Isomer Discrimination

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that have the same mass-to-charge ratio. nih.govnih.gov Phthalates, including this compound and its isomers, are well-suited for analysis by IMS-MS. The different spatial configurations of isomers can lead to different drift times through the IMS cell, allowing for their separation and individual characterization. frontiersin.org For example, different C8 phthalate isomers have been successfully separated using multi-pass cyclic IMS. waters.com

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is another powerful technique for real-time trace gas analysis that involves chemical ionization of volatile compounds by selected precursor ions (e.g., H₃O⁺, NO⁺, and O₂⁺). sift-ms.comnih.gov The well-defined reaction time in the flow tube allows for the calculation of absolute concentrations without the need for calibration standards. sift-ms.com SIFT-MS has been used to study the ion chemistry of various phthalate isomers. nih.govresearchgate.net The reactions of different precursor ions with phthalate molecules produce characteristic product ions. nih.govrsc.org Furthermore, secondary reactions, such as the association with water molecules, can differ between isomers, providing a basis for their discrimination. nih.govrsc.org For instance, studies on dimethyl phthalate isomers have shown that the degree of hydration of the protonated molecule can be used to identify specific isomers. nih.govrsc.org This principle could be applied to differentiate between this compound and its isomers.

The table below summarizes the key features of these two techniques for isomer discrimination.

TechniquePrinciple of Separation/DiscriminationKey Advantages for Isomer Analysis
Ion Mobility Spectrometry (IMS) Separation of gas-phase ions based on their size, shape, and charge as they drift through a gas-filled cell under an electric field. nih.govnih.govProvides an additional dimension of separation to mass spectrometry, allowing for the resolution of isomers with identical mass-to-charge ratios. nih.govnih.gov
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Selective chemical ionization using precursor ions (H₃O⁺, NO⁺, O₂⁺) with a defined reaction time. Isomers can exhibit different reaction kinetics or form distinct product ions/adducts. sift-ms.comnih.govReal-time, quantitative analysis without calibration standards. Isomer discrimination can be achieved based on differing reactivity and secondary reactions (e.g., hydration). sift-ms.comnih.govrsc.org

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Robust Quality Assurance and Quality Control (QA/QC) protocols are fundamental to generating reliable and defensible data in the trace analysis of this compound. Given the ubiquity of phthalates in laboratory environments, stringent QA/QC measures are not merely best practice but an absolute necessity to ensure data accuracy, precision, and comparability. These measures encompass the entire analytical workflow, from sample handling to final data reporting, and are designed to identify, minimize, and account for potential errors. Key components of a comprehensive QA/QC program for this compound analysis include meticulous calibration procedures, the use of internal and surrogate standards, rigorous contamination control, and participation in external proficiency testing schemes.

Calibration Curves and Limit of Detection/Quantification Determination

Accurate quantification of this compound relies on the establishment of a valid calibration curve. This is generated by analyzing a series of standard solutions containing known concentrations of the analyte. The instrument's response is plotted against the concentration, and a regression analysis, typically linear, is applied to establish the relationship. For many phthalates, calibration curves show good linearity, with coefficients of determination (R²) greater than 0.995 being a common requirement for method validation. researchgate.netoregonstate.edu

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of the analytical method. The LOD is the lowest concentration of this compound that can be reliably distinguished from the analytical noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. researchgate.net These limits are not fixed values and depend on the sample matrix and the specific instrumentation used. epa.gov

There are several accepted methods for their determination:

Based on Signal-to-Noise Ratio: The LOD is commonly defined as the concentration that produces a signal-to-noise (S/N) ratio of 3:1, while the LOQ corresponds to an S/N ratio of 10:1. researchgate.neteuropa.eu

Based on the Standard Deviation of the Response and the Slope: This widely used approach, recommended by the International Council for Harmonisation (ICH), calculates the LOD and LOQ using the slope of the calibration curve (S) and the standard deviation of the response (σ), which can be estimated from the standard deviation of blank measurements or the standard error of the y-intercept of the regression line. sepscience.com

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

The table below presents illustrative data for determining the LOD and LOQ for a phthalate analysis based on the calibration curve method.

ParameterValueDescription
Standard Error of the Regression (σ)0.43 ng/mLRepresents the standard deviation of the response.
Slope of the Calibration Curve (S)1.93The change in instrument response per unit of concentration.
Calculated LOD0.74 ng/mLCalculated as 3.3 * (0.43 / 1.93). sepscience.com
Calculated LOQ2.23 ng/mLCalculated as 10 * (0.43 / 1.93). sepscience.com

This table contains example data to illustrate the calculation process. Actual values are instrument- and method-dependent.

Application of Isotope-Labeled Internal Standards and Surrogate Compounds

The use of internal standards is crucial for achieving high accuracy and precision in the quantification of this compound. Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based methods. nih.gov A SIL analog of this compound (e.g., containing Deuterium or Carbon-13) is an ideal internal standard because it has nearly identical chemical and physical properties to the native analyte. waters.com

A known amount of the SIL internal standard is added to every sample, blank, and calibration standard at the beginning of the sample preparation process. nih.gov Because the SIL standard behaves like the target analyte during extraction, cleanup, and instrumental analysis, it effectively compensates for:

Matrix Effects: Variations in signal intensity (suppression or enhancement) caused by co-extracting compounds from the sample matrix. waters.comalfa-chemistry.com

Procedural Losses: Inefficiencies or variations in recovery during sample extraction and cleanup steps. waters.com

Instrumental Variability: Fluctuations in injection volume or mass spectrometer response. jst.go.jp

Quantification is based on the ratio of the response of the native analyte to the response of the SIL internal standard, which provides a more accurate result than relying on the absolute response of the analyte alone. nih.gov

Surrogate compounds are another vital QA/QC tool. Like internal standards, they are chemically similar to the target analyte but are not expected to be present in the original sample. epa.gov Surrogates are added to each sample before extraction to monitor the performance of the entire analytical method for each individual sample. epa.gov The recovery of the surrogate is calculated to demonstrate the efficiency of the sample preparation process. Consistently low or highly variable surrogate recoveries can indicate a problem with a specific sample matrix or a failure in the extraction procedure.

Surrogate CompoundTypical Acceptance Range (%)Purpose
Diphenyl Phthalate70 - 130%Monitors the efficiency of extraction and cleanup procedures. epa.gov
Benzyl Benzoate70 - 130%Acts as an internal standard to correct for instrumental variability. epa.gov
DBP-d480 - 120%Isotope-labeled surrogate to monitor recovery with high chemical similarity. researchgate.net

Acceptance criteria can vary based on the specific method, matrix, and regulatory requirements.

Strategies for Minimizing and Correcting Laboratory Contamination (Blank Problem)

One of the most significant challenges in the analysis of this compound is the "blank problem"—the inadvertent contamination of samples from ubiquitous background sources of phthalates. mdpi.com Phthalates are present in countless laboratory materials, including plastics, solvents, and even the air, leading to the risk of false-positive results or artificially inflated concentrations. researchgate.neteuropa.eu Rigorous strategies are essential to minimize and correct for this contamination.

Procedural Blanks: A procedural blank (or method blank) is a sample containing all the reagents used in the analysis and subjected to the entire sample preparation and analysis procedure, just like a real sample. researchgate.net Analyzing procedural blanks in every batch is critical to:

Identify and quantify any background contamination.

Ensure that the analytical system is free from significant contamination.

Provide a basis for correcting sample results if necessary, though the primary goal is to eliminate the source of contamination.

Typical laboratory practice dictates that the concentration of any phthalate in the method blank should be below the LOQ, or at least significantly lower (e.g., less than 10%) than the concentrations found in the samples. europa.eu

Contamination SourceMinimization Strategy
GlasswareAvoid plastic containers. Use glassware cleaned immediately prior to use; bake at high temperatures (e.g., 450°C). researchgate.net
Solvents and ReagentsUse high-purity, "phthalate-free" or redistilled solvents. Test new batches for phthalate contamination.
Laboratory AirMinimize exposure of samples to air. Work in a clean environment or laminar flow hood. researchgate.net
Sample Preparation EquipmentAvoid plastic materials (e.g., pipette tips, tubing, SPE cartridges) where possible. If unavoidable, pre-rinse with solvents to remove leachable phthalates. mdpi.com
Analytical InstrumentRegularly clean the injection port and system components. Use a conditioned GC column to minimize bleed. researchgate.net

Interlaboratory Comparison Studies and Method Harmonization

To ensure the reliability and comparability of analytical results across different laboratories, participation in interlaboratory comparison studies or proficiency tests (PTs) is essential. nih.gov In these studies, a central organizer distributes homogenous, blind samples containing known or consensus concentrations of analytes to multiple laboratories. Each laboratory analyzes the samples using its own methods and reports the results.

Participation in these studies provides several key benefits:

Independent Performance Assessment: It offers an objective evaluation of a laboratory's analytical performance against its peers.

Bias Identification: It helps identify systematic errors or biases in a laboratory's methodology.

Method Validation: Successful performance provides additional validation for the analytical methods in use.

Improved Comparability: These studies have been shown to improve interlaboratory reproducibility over time, leading to more consistent data across the scientific community. nih.gov

Laboratory IDReported Value (µg/kg)Consensus Value (µg/kg)Z-ScorePerformance
Lab A22.525.0-0.5Satisfactory
Lab B26.10.22Satisfactory
Lab C35.52.1Questionable
Lab D17.0-1.6Satisfactory

Z-scores are calculated based on the consensus value and the standard deviation of the proficiency test. A |z-score| ≤ 2 is generally considered satisfactory, 2 < |z-score| < 3 is questionable, and |z-score| ≥ 3 is unsatisfactory. nih.gov

Environmental Occurrence and Distribution of N Pentyl 3 Pentyl Phthalate

Occurrence in Terrestrial Environments

Distribution in Biotic Matrices (Excluding Bioaccumulation for Adverse Effects):No data available.

Further research and environmental monitoring studies are required to determine the presence and distribution of n-Pentyl 3-Pentyl Phthalate (B1215562) in the environment.

Atmospheric Presence and Transport Mechanisms

Air Samples and Particulate Matter Analysis

No data was found in the scientific literature regarding the detection or concentration of n-Pentyl 3-Pentyl Phthalate in air samples or its association with particulate matter.

Volatilization and Atmospheric Partitioning

Information on the volatilization potential and atmospheric partitioning behavior of this compound is not available.

Global and Regional Monitoring Programs and Data Compilations

A review of information on environmental monitoring programs did not yield any specific data sets or compilations for this compound.

Comparative Environmental Abundance with Other Phthalate Esters

Without any data on the environmental occurrence of this compound, a comparative analysis of its abundance relative to other phthalate esters cannot be performed.

Environmental Fate and Transformation Pathways of N Pentyl 3 Pentyl Phthalate

Biodegradation Processes

The primary mechanism for the environmental breakdown of n-pentyl 3-pentyl phthalate (B1215562) is expected to be biodegradation, initiated by the enzymatic activities of various microorganisms. This process involves the stepwise degradation of the phthalate ester into simpler, less harmful compounds.

Microbial Hydrolysis by Esterases and Lipases

The initial and rate-limiting step in the biodegradation of phthalate esters is the hydrolysis of the ester bonds. This reaction is catalyzed by hydrolytic enzymes, specifically esterases and lipases, which are widely produced by microorganisms. mdpi.comscispace.commonash.edu These enzymes cleave the ester linkages, resulting in the formation of a monoester and an alcohol.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and carboxylesterases are the primary enzymes responsible for this initial breakdown. mdpi.com Microbial lipases are particularly effective as they are activated at the oil-water interface, which is relevant for the degradation of poorly water-soluble phthalates. scispace.commonash.edu The enzymatic hydrolysis of di-n-pentyl phthalate, a structural isomer of n-pentyl 3-pentyl phthalate, has been demonstrated, leading to the formation of mono-n-pentyl phthalate. nih.gov

The general mechanism for the hydrolysis of a dipentyl phthalate is as follows:

Step 1: A diester, such as di-n-pentyl phthalate, is hydrolyzed by an esterase or lipase (B570770) to form mono-n-pentyl phthalate and pentanol.

Step 2: The mono-n-pentyl phthalate is further hydrolyzed by another esterase to yield phthalic acid and another molecule of pentanol.

This two-step hydrolysis is a common feature in the degradation of various phthalate esters. frontiersin.org

Aerobic and Anaerobic Degradation Pathways

Following the initial hydrolysis, the resulting phthalic acid is further mineralized through distinct aerobic and anaerobic pathways. researchgate.netnih.gov

Aerobic Degradation:

Under aerobic conditions, the degradation of phthalic acid is primarily initiated by dioxygenase enzymes. nih.gov These enzymes incorporate molecular oxygen into the aromatic ring of phthalic acid, leading to the formation of dihydroxyphthalate intermediates. researchgate.net This is followed by decarboxylation to form protocatechuate, which then enters central metabolic pathways after ring cleavage by either intradiol or extradiol dioxygenases. researchgate.netnih.gov

The aerobic degradation pathway of phthalic acid can be summarized as follows:

Dioxygenation: Phthalate is converted to a dihydrodiol intermediate by phthalate dioxygenase.

Dehydrogenation: The dihydrodiol is oxidized to a dihydroxyphthalate.

Decarboxylation: The dihydroxyphthalate is decarboxylated to form protocatechuic acid.

Ring Cleavage: The aromatic ring of protocatechuic acid is cleaved, and the resulting products are funneled into the tricarboxylic acid (TCA) cycle.

Anaerobic Degradation:

In the absence of oxygen, the anaerobic degradation of phthalate follows a different route. researchgate.net The process is initiated by the activation of phthalate to phthaloyl-CoA. nih.gov This is followed by a key decarboxylation step, which is sensitive to oxygen, yielding benzoyl-CoA. nih.gov Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through various reduction and ring-opening reactions. nih.gov

Identification and Characterization of Biodegradation Metabolites (e.g., Mono-n-pentyl Phthalate, Phthalic Acid)

The biodegradation of this compound is expected to produce a series of intermediate metabolites. Based on studies of the closely related di-n-pentyl phthalate (DPP), the primary metabolites are mono-n-pentyl phthalate (MPP) and phthalic acid (PA). nih.gov

A study on the metabolism of DPP in rats identified several urinary metabolites, which can serve as indicators of potential environmental degradation products. nih.gov These include:

Mono-n-pentyl phthalate (MPP): The initial hydrolysis product.

Phthalic Acid (PA): The product of the second hydrolysis step.

Oxidized Metabolites: Further metabolism of the pentyl side chain can lead to oxidized products such as mono(4-hydroxypentyl) phthalate (MHPP), mono(4-oxopentyl) phthalate (MOPP), and mono(4-carboxybutyl) phthalate (MCBP). nih.gov

The following table summarizes the identified metabolites of di-n-pentyl phthalate.

MetaboliteAbbreviationFormation Pathway
Mono-n-pentyl phthalateMPPHydrolysis of one ester bond of DPP
Phthalic AcidPAHydrolysis of the ester bond of MPP
Mono(4-hydroxypentyl) phthalateMHPPOxidation of the pentyl side chain
Mono(4-oxopentyl) phthalateMOPPOxidation of the pentyl side chain
Mono(4-carboxybutyl) phthalateMCBPOxidation of the pentyl side chain

Role of Specific Microbial Consortia and Isolated Strains

The degradation of phthalate esters in the environment is often carried out by complex microbial consortia rather than single microbial species. researchgate.netnih.govresearchgate.net These consortia exhibit metabolic cooperation, where different species carry out different steps of the degradation pathway. researchgate.net For instance, one species may be responsible for the initial hydrolysis of the diester to a monoester, while another species degrades the monoester to phthalic acid, and yet another metabolizes the phthalic acid. researchgate.net

Several studies have isolated and characterized microbial consortia and individual strains capable of degrading various phthalates. A bacterial consortium designated LV-1, enriched from river sludge, was shown to effectively degrade di-n-butyl phthalate. researchgate.net This consortium was primarily composed of bacteria from the families Brucellaceae and Sinobacteraceae. researchgate.net

While specific strains capable of degrading this compound have not been extensively documented, numerous bacteria have been identified that can degrade other phthalates and would likely be involved in the breakdown of pentyl phthalates. These include species from the genera Sphingomonas, Corynebacterium, Acinetobacter, Gordonia, Rhodococcus, and Pseudomonas. nih.govresearchgate.netgnest.org A strain of Paenarthrobacter sp. (PH1) has been shown to degrade a mixture of low-molecular-weight phthalates. nih.gov

The table below lists some microbial genera known to be involved in the degradation of phthalate esters.

Microbial GenusKnown Phthalates Degraded
SphingomonasDEP, DPrP, DBP, BBP, DPP
CorynebacteriumDEP, DPrP, DBP, BBP, DPP
AcinetobacterDBP, DEP, DOP, BBP, DIDP
GordoniaDEHP, DMP, DBP, DnOP
RhodococcusDEHP
PseudomonasGeneral PAEs
PaenarthrobacterDIBP, DEP, DMP

Abiotic Transformation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.

Photodegradation under Environmental Conditions

Phthalate esters can undergo photodegradation when exposed to ultraviolet (UV) radiation from sunlight. researchgate.net This process can occur through direct photolysis, where the molecule itself absorbs UV radiation, or indirect photolysis, involving reactions with photochemically produced reactive species such as hydroxyl radicals. researchgate.net Environmental factors such as temperature and humidity can influence the rate of photodegradation. mdpi.comnih.gov Increased humidity, for example, can promote the hydrolysis of ester bonds during photodegradation. mdpi.com

The photodegradation of phthalates can lead to the formation of various byproducts through reactions such as side-chain cleavage and hydroxylation of the aromatic ring. researchgate.net While specific photodegradation products of this compound have not been detailed, studies on other phthalates suggest that the initial steps likely involve the cleavage of the ester linkage.

Hydrolytic Stability and pH Influence

Hydrolysis is a primary abiotic degradation pathway for phthalate esters in the environment. nih.gov This process involves the cleavage of the ester bonds, typically occurring in two sequential steps. The first step converts the phthalate diester into a monoester and an alcohol. researchgate.net A second hydrolysis reaction then transforms the monoester into phthalic acid and another alcohol. researchgate.net

The rate of hydrolysis for phthalates is generally slow but is significantly influenced by environmental conditions such as pH, temperature, and pressure. nih.govresearchgate.net The degradation efficiency for PAEs with shorter alkyl chains is notably lower at a neutral pH compared to acidic or alkaline conditions. nih.gov While hydrolysis is not always a dominant fate process for phthalates in the general environment, conditions such as elevated temperatures and wide pH fluctuations can increase its importance. nih.gov

Table 1: Factors Influencing Hydrolytic Degradation of Phthalate Esters

Factor Influence on Hydrolysis Rate
pH Rate is significantly lower at neutral pH; increases in acidic or alkaline conditions. nih.gov
Temperature Higher temperatures generally increase the rate of hydrolysis. nih.gov
Pressure Increased pressure can enhance the propensity for hydrolysis. nih.govresearchgate.net

| Alkyl Chain Length | General trends suggest structure affects degradation rates, though specifics vary. nih.gov |

Advanced Oxidation Processes (AOPs) for Remediation and Transformation

Advanced Oxidation Processes (AOPs) are a group of environmental remediation technologies highly effective in degrading persistent organic pollutants like phthalate esters. scilit.comnih.gov These methods are characterized by the generation of powerful oxidizing species, most notably the hydroxyl radical (•OH), which can non-selectively break down complex organic molecules. scilit.comresearchgate.net AOPs have demonstrated high efficiency in removing various PAEs from aqueous solutions, with degradation rates reported between 40.3% and 100%. nih.govresearchgate.net

Photocatalytic degradation is an AOP that utilizes semiconductor photocatalysts and a light source (such as UV radiation) to break down pollutants. abzums.ac.irnih.gov This technology has garnered significant attention for PAE removal due to its high efficiency, low energy consumption, and minimal secondary pollution. nih.gov The process is effective for a range of common PAEs, including di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), dimethyl phthalate (DMP), and diethyl phthalate (DEP). nih.gov The degradation rate during photocatalysis can be influenced by the structure of the phthalate, with removal rates tending to decrease as the length of the alkyl side chains increases. qub.ac.uk

The Fenton process, which uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), is an effective AOP for detoxifying and degrading numerous organic compounds. gnest.org The photo-Fenton process enhances this system by incorporating UV light, which accelerates the generation of hydroxyl radicals and improves degradation efficiency. gnest.orgresearchgate.net

Key parameters influencing the effectiveness of these systems include pH, the concentrations of H₂O₂ and Fe²⁺, and reaction time. researchgate.netdoaj.org Studies on various phthalates demonstrate that the photo-Fenton process consistently achieves higher degradation efficiencies than the standard Fenton process. For example, research on a mixture of five different phthalates showed a significant improvement in removal rates after 90 minutes of UV irradiation in a photo-Fenton system compared to a 30-minute Fenton reaction. researchgate.net

Table 2: Comparative Degradation Efficiency of Fenton and Photo-Fenton Processes for Various Phthalate Esters Data from a study on a mixture of phthalates, provided as an example of process efficacy.

Phthalate Compound Fenton Process Degradation Efficiency (30 min) Photo-Fenton Process Degradation Efficiency (90 min)
Diethyl Phthalate (DEP) 19% 22%
Benzyl Butyl Phthalate (BBP) 50% 71%
bis(2-ethylhexyl) Phthalate (DEHP) 84% 97%
Diisononyl Phthalate (DINP) 90% 97%
Diisodecyl Phthalate (DIDP) 48% 81%

Source: Adapted from Beldean-Galea et al., 2013. researchgate.net

Ozonation and sonolysis are additional AOPs that have been successfully applied to the degradation of PAEs in water. nih.gov Ozonation involves the use of ozone (O₃) to oxidize pollutants, while sonolysis utilizes high-frequency ultrasound to induce cavitation, which creates localized hot spots that generate reactive radicals and degrade contaminants.

The combination of these two methods, known as sonolytic ozonation, can produce a synergistic effect. Ultrasound can enhance the decomposition of ozone, leading to an increased generation of highly reactive free radicals. zju.edu.cn Furthermore, the ultrasonic waves can increase the mass transfer of ozone into the liquid phase, further accelerating the degradation of pollutants. zju.edu.cn

Sorption and Mobility in Environmental Media

The transport and fate of phthalates in the environment are heavily influenced by sorption processes, which dictate their partitioning between water and solid phases such as soil and sediment. acs.org

The adsorption of phthalates to sediment is a key factor controlling their concentration and persistence in aquatic systems. Studies on compounds like di-n-butyl phthalate (DBP) show that this adsorption process can be relatively rapid, reaching equilibrium within approximately 120 minutes. mdpi.com The kinetics of this process are often well-described by the pseudo-second-order kinetic model. acs.orgmdpi.com

The extent of adsorption is significantly influenced by the properties of the sediment, particularly its organic matter content. mdpi.com Higher organic matter content generally leads to stronger adsorption of hydrophobic compounds like phthalates. The process is often a spontaneous physical adsorption that fits the Freundlich isotherm model. acs.org This partitioning behavior, quantified by adsorption coefficients, is crucial for predicting the mobility and bioavailability of phthalates in the environment. acs.org

Table 3: Factors Influencing Sorption of Phthalate Esters in Water-Sediment Systems

Factor Influence on Sorption
Organic Matter Content Higher content generally increases adsorption. mdpi.com
Sediment Particle Size Sorption can be inversely associated with particle size. acs.org
Aqueous Environment The presence of other substances in natural water can lead to faster adsorption rates compared to deionized water. mdpi.com

| Temperature | Lower temperatures can lead to lower organic carbon-water (B12546825) partitioning coefficient (Koc) values, suggesting higher mobility. acs.org |

Interactions with Natural Organic Matter and Microplastics

The environmental distribution and ultimate fate of phthalate esters are significantly influenced by their interactions with solid phases, including natural organic matter (NOM) in soils and sediments, and the increasingly prevalent microplastics in aquatic and terrestrial systems.

Interactions with Natural Organic Matter (NOM):

The sorption of phthalates to soil and sediment is largely governed by the quantity and quality of NOM. For hydrophobic organic compounds like phthalates, NOM acts as a primary partitioning medium. The interaction is complex, involving multiple mechanisms. Research on various PAEs indicates that sorption is jointly regulated by hydrophobic partitioning and hydrogen-bonding interactions. nih.govresearchgate.net

The structural conformation and degree of humification of the organic matter play a crucial role. researchgate.net For instance, the sorption capacity for PAEs can be influenced by the accessibility of amorphous domains within the NOM structure; highly condensed, crystalline regions may impair sorption. nih.gov While higher total organic carbon (TOC) in soil is often correlated with greater phthalate adsorption, the relationship can be multifaceted. nih.gov Some studies have shown that higher organic matter content can reduce the bioavailability of phthalates to microbes, thus slowing degradation. researchgate.net Conversely, other research suggests that components of NOM, like humic acids, can promote microbial degradation, possibly by providing a nutritional source that primes microbial communities. researchgate.net

Interaction MechanismGoverning FactorsImpact on Fate
Hydrophobic Partitioning Octanol-water partition coefficient (Kow) of the phthalate; Aliphatic carbon content of NOM. nih.govresearchgate.netSequesters phthalates in soil/sediment, reducing mobility and bioavailability. researchgate.net
Hydrogen Bonding Presence of ester functional groups in phthalates; Polar moieties in NOM. nih.govresearchgate.netContributes to the overall sorption capacity, especially in certain NOM fractions.
Domain Accessibility Degree of condensation and humification of NOM. nih.govHighly condensed NOM may physically block access to sorption sites, reducing partitioning. nih.gov

Interactions with Microplastics:

Microplastics act as transport vectors for pollutants, including phthalates, in the environment. albany.eduresearchgate.net The sorption of PAEs onto microplastics is primarily driven by the physicochemical properties of both the chemical and the polymer.

Research on diethyl phthalate (DEP) and di-n-butyl phthalate (DBP) reveals that sorption is governed by hydrophobic interactions, with the sorption isotherms being highly linear, which suggests that partitioning is the main mechanism. albany.edufao.org The sorption capacity varies significantly between different polymer types, generally following the order: Polystyrene (PS) > Polyethylene (PE) > Polyvinyl Chloride (PVC). albany.eduresearchgate.net This indicates that the chemical properties of the microplastics play a vital role. For instance, the aromatic structure of polystyrene may allow for π-π interactions with the phthalate ring, enhancing sorption. mdpi.com

Interestingly, one study found that the presence of natural organic matter did not have a significant impact on the sorption of DEP and DBP by microplastics. albany.edufao.org However, other environmental factors like salinity can enhance sorption due to a "salting-out" effect. albany.edufao.org The strong correlation between sorption coefficients and the hydrophobicity (Kow) of the sorbates underscores the importance of hydrophobic interactions. researchgate.net

Microplastic TypePrimary Sorption MechanismRelative Sorption Capacity (for DBP/DEP)Key Influencing Factors
Polystyrene (PS) Partitioning, potentially enhanced by π-π interactions. albany.edumdpi.comHighHydrophobicity of phthalate, polymer aromaticity. albany.eduresearchgate.net
Polyethylene (PE) Partitioning (absorption into bulk polymer). researchgate.netMediumHydrophobicity of phthalate. albany.eduresearchgate.net
Polyvinyl Chloride (PVC) Partitioning (adsorption onto polymer surface). albany.eduresearchgate.netLowHydrophobicity of phthalate. albany.eduresearchgate.net

Transport Modeling in Environmental Compartments

Transport models are essential tools for predicting the distribution and fate of chemicals in the environment. For phthalate esters, multimedia fugacity models and advection-dispersion models like HYDRUS-1D are commonly employed to simulate their movement between air, water, soil, and biota. pjoes.comresearchgate.netnih.gov

Fugacity-Based Multimedia Models:

Fugacity models predict the partitioning of a chemical based on its "escaping tendency" from different environmental compartments. wikipedia.orgunipd.it These models require key physicochemical properties as inputs, including water solubility, vapor pressure, and the octanol-water (Kow) and octanol-air (Koa) partition coefficients. researchgate.net

For phthalates, properties are strongly dependent on the length of their alkyl chains. researchgate.net As the alkyl chain length increases, hydrophobicity (Kow) increases, while water solubility and vapor pressure decrease. researchgate.net This trend suggests that a C5-phthalate like this compound would be strongly sorbed to organic matter in soil and sediment. researchgate.net Models predict that higher molecular weight phthalates have an increased tendency to partition to aerosols, vegetation, and soils, which in turn reduces their potential for long-range atmospheric transport. researchgate.net Simulations using a multimedia urban model (MUM) for common PAEs (DMP, DEP, DBP, DEHP) indicated that these compounds accumulate predominantly in air and soil, accounting for over 99% of their total residual amount in the urban environment. pjoes.com

Transport and Leaching in Soil:

Models like HYDRUS-1D are used to simulate the vertical transport and leaching of contaminants through the soil profile, which is critical for assessing groundwater contamination risk. researchgate.netnih.gov A study monitoring several PAEs, including dipentyl phthalate (DPP), in soil amended with biosolids found that adsorption was higher for PAEs with longer carbon chains. researchgate.netnih.gov The model simulations, which utilized a two-site sorption approach (assuming both equilibrium and non-equilibrium sorption), validated the empirical data, showing that PAEs with larger carbon chains had a lower dispersion coefficient, indicating less mobility and leaching potential. nih.gov This implies that this compound is likely to be retained in the upper soil layers with a moderate potential for leaching, dependent on soil type and organic matter content.

Model TypeKey Input ParametersPredicted Behavior for Phthalates
Multimedia Fugacity Models (e.g., MUM) Kow, Koa, Water Solubility, Vapor Pressure, Degradation Half-lives. researchgate.netpjoes.comPredicts partitioning among air, water, soil, sediment, and biota. Higher molecular weight PAEs accumulate in soil and aerosols. researchgate.netpjoes.com
Soil Transport Models (e.g., HYDRUS-1D) Adsorption coefficients (Kd, Koc), Dispersion coefficient, Degradation rates. researchgate.netnih.govSimulates leaching potential. PAEs with longer alkyl chains show higher adsorption and lower mobility in the soil column. researchgate.netnih.gov

Computational and Theoretical Studies of N Pentyl 3 Pentyl Phthalate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic structure and reactivity, which are crucial for understanding the behavior of n-Pentyl 3-Pentyl Phthalate (B1215562) at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For phthalate esters, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine properties like dipole moment, polarizability, proton affinity, and ionization energy. researchgate.net These calculations help in understanding the reactivity and kinetic stability of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT that indicates the chemical reactivity and kinetic stability of the molecule. A larger energy gap suggests lower reactivity and higher stability. researchgate.net

Prediction of Molecular Parameters

Theoretical calculations can predict a range of molecular parameters that are essential for characterizing a compound. For phthalates, these parameters are often calculated using DFT and other quantum mechanical methods.

Although experimental data for n-Pentyl 3-Pentyl Phthalate is scarce, computational methods can provide reliable estimates for key molecular properties. The following table illustrates the types of molecular parameters that can be predicted, with example values for related phthalate compounds to provide context.

Molecular ParameterPredicted Value for a Generic PhthalateSignificance
Dipole Moment (Debye)~2.5 - 3.5Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Polarizability (ų)~25 - 35Describes the ease with which the electron cloud can be distorted by an external electric field, affecting intermolecular forces.
Proton Affinity (kJ/mol)~850 - 950Measures the gas-phase basicity of the molecule, indicating its ability to accept a proton.
Ionization Energy (eV)~9.0 - 10.0The minimum energy required to remove an electron from the molecule, indicating its tendency to be oxidized.

Note: The values in this table are illustrative and based on computational studies of various phthalate esters. Specific values for this compound would require dedicated computational analysis.

Conformational Analysis and Energy Minima

The flexibility of the pentyl chains in this compound allows for a multitude of possible conformations. Conformational analysis is a computational technique used to identify the most stable three-dimensional arrangements of a molecule, known as energy minima. By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface can be generated. The conformations corresponding to the lowest energy points on this surface are the most likely to be observed.

This analysis is critical as the conformation of the molecule can significantly influence its physical properties and biological activity. For instance, the shape of the molecule can affect how it interacts with biological receptors. nih.gov While specific conformational analysis studies on this compound have not been published, the methodologies are well-established and would be directly applicable.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. These simulations can offer insights into processes such as solvation, diffusion, and intermolecular interactions, which are not accessible through static quantum chemical calculations.

Modeling Solvation and Diffusion in Aqueous Systems

MD simulations are particularly useful for understanding how a molecule like this compound behaves in a solvent, such as water. By simulating a system containing the phthalate molecule surrounded by a large number of water molecules, it is possible to study its solvation structure and calculate properties like the diffusion coefficient. The interactions between the phthalate and water molecules are typically described using force fields.

Studies on other phthalates have shown that the length and branching of the alkyl chains influence their aggregation and insertion into biological membranes. nih.gov For instance, longer-chain phthalates tend to aggregate in aqueous environments before partitioning into hydrophobic phases. nih.gov Similar simulations for this compound would shed light on its environmental fate and transport by predicting how it partitions between aqueous and organic phases. princeton.eduacs.org

Simulation of Intermolecular Interactions and Binding Affinities

MD simulations can be employed to investigate the interactions between this compound and other molecules, including biological macromolecules like proteins. The methodology involves placing the phthalate molecule in a simulation box with the target molecule and observing their interactions over time. These simulations can reveal the preferred binding modes and the key intermolecular forces (e.g., van der Waals, electrostatic) that stabilize the complex. acs.org

Techniques such as molecular docking and free energy calculations can be used to predict the binding affinity of a phthalate to a receptor. bu.edu For example, computational studies have been used to screen for the binding of various phthalates to nuclear receptors. bu.edu While no such studies have been specifically conducted for this compound, the established methodologies could be readily applied to assess its potential to interact with various biological targets. The following table outlines the key aspects of such a simulation.

Simulation AspectDescription
System Setup A simulation box is created containing the phthalate molecule, the target molecule (e.g., a protein), and solvent (e.g., water).
Force Field A set of parameters that describe the potential energy of the system as a function of the atomic coordinates.
Simulation Protocol The system is first minimized to remove any steric clashes, then gradually heated to the desired temperature and equilibrated. A production run is then performed to collect data.
Analysis The trajectory from the production run is analyzed to determine binding modes, interaction energies, and binding free energies.

Computational Mass Spectrometry and Fragmentation Pathway Prediction

Computational mass spectrometry serves as a powerful tool for predicting how molecules like this compound will fragment when analyzed by mass spectrometry. This predictive capability is crucial for identifying unknown compounds in environmental and biological samples.

Ab initio and Density Functional Theory (DFT) are quantum chemical methods used to model the electronic structure of molecules and predict their behavior during ionization and subsequent fragmentation. These calculations can elucidate the complex mechanisms of ion dissociation.

For dialkyl phthalates, a primary fragmentation pathway involves the formation of a protonated phthalic anhydride (B1165640) ion, which gives a characteristic peak at a mass-to-charge ratio (m/z) of 149. rsc.orgresearchgate.net This ion is a common feature in the mass spectra of many phthalates with alkyl side chains. rsc.org DFT calculations have been employed to study the energetics of different fragmentation pathways, including the McLafferty + 1 rearrangement and the loss of an alkoxy group. researchgate.net

One study utilized DFT (B3LYP/6-311G(d,p)) to investigate the fragmentation of dibutyl phthalate (DBP) and di-n-octyl phthalate (DnOP), which are structurally related to this compound. The calculations revealed that the McLafferty rearrangement proceeds through a six-membered ring transition state with a relatively low activation energy. researchgate.net

Table 1: Calculated Activation Energies for Fragmentation Pathways of Analogous Dialkyl Phthalates

CompoundFragmentation PathwayCalculated Activation Energy (kcal/mol)
Dibutyl Phthalate (DBP)McLafferty Rearrangement0.4 - 6.2
Di-n-octyl Phthalate (DnOP)McLafferty Rearrangement0.4 - 6.2

Data sourced from studies on analogous phthalate esters. researchgate.net

These computational studies indicate that for phthalates with longer alkyl chains, the McLafferty rearrangement is an energetically favorable pathway. researchgate.net The fragmentation of this compound is expected to follow similar pathways, leading to the characteristic m/z 149 ion and other fragments resulting from the cleavage of the pentyl side chains.

The detection of volatile organic compounds like phthalates in real-time can be achieved using techniques such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). Understanding the kinetics of ion-molecule reactions is essential for the quantification of these compounds. DFT calculations can be used to compute molecular parameters like dipole moment, polarizability, proton affinity, and ionization energy, which in turn are used to determine the rate constants of these reactions.

Studies on various dialkyl phthalates have investigated their reactions with common reagent ions such as H₃O⁺, NO⁺, and O₂⁺. researchgate.net The reactions of H₃O⁺ with phthalate molecules typically result in the formation of a protonated molecule (MH⁺). researchgate.net For phthalates with longer alkyl chains, dissociation leading to the loss of an alcohol moiety is also observed. researchgate.net

A study on dimethyl phthalate (DMP), diethyl phthalate (DEP), dipropyl phthalate (DPP), and dibutyl phthalate (DBP) provided calculated rate coefficients for their reactions with H₃O⁺.

Table 2: Calculated Reaction Rate Coefficients for Phthalates with H₃O⁺

CompoundCalculated Rate Coefficient (k) (10⁻⁹ cm³ s⁻¹)
Dimethyl Phthalate (DMP)2.82
Diethyl Phthalate (DEP)Not explicitly calculated, but reaction observed
Dipropyl Phthalate (DPP)Not explicitly calculated, but reaction observed
Dibutyl Phthalate (DBP)Not explicitly calculated, but reaction observed

Data sourced from studies on analogous phthalate esters. researchgate.net

These simulations of ion-molecule reactions are critical for developing and refining analytical methods for the sensitive and selective detection of phthalates like this compound in various matrices.

Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding Adverse Effects)

QSPR models are mathematical equations that relate the chemical structure of a compound to its physical, chemical, or environmental properties. These models are valuable for predicting the properties of untested chemicals, thereby reducing the need for extensive experimental measurements.

In chromatography, the retention time of a compound is a key parameter for its identification. QSPR models can be developed to predict the retention times of phthalates, which is particularly useful for identifying these compounds in complex mixtures when analytical standards are not available.

One study developed QSPR models for the gas and liquid chromatographic retention times of 23 phthalic acid esters. The models, which demonstrated high predictive power (r² > 0.980), were based on molecular descriptors calculated from the chemical structure. These descriptors typically fall into several categories.

Table 3: Types of Molecular Descriptors Used in QSPR Models for Phthalate Retention Times

Descriptor CategoryExamplesRelevance to Retention
Topological DescriptorsMolecular connectivity indices, Wiener indexReflect molecular size, shape, and branching
Geometrical DescriptorsMolecular surface area, volumeRelate to intermolecular interactions with the stationary phase
Quantum Chemical DescriptorsDipole moment, HOMO/LUMO energiesDescribe electronic properties and polarity

Based on general principles of QSPR modeling for chromatographic retention.

By inputting the calculated descriptors for this compound into such a validated QSPR model, its retention time on a given chromatographic column could be predicted with a reasonable degree of accuracy.

The environmental fate of a chemical is governed by its partitioning between different environmental compartments (e.g., water, soil, air) and its degradation rate. QSPR models can estimate key parameters that influence these processes, such as the n-octanol/water partition coefficient (Kow).

A study on the QSPR of Kow for phthalic acid esters found that the main factors affecting the logarithm of Kow (logKow) are total energy, relative molecular weight, average molecular polarizability, and standard heat of formation. The logKow values tend to increase with increasing molecular weight and polarizability.

Furthermore, a computational expert system has been used to predict logKow values for various phthalates. A comparison with experimentally measured values for analogous compounds provides confidence in these predictive models.

Table 4: Measured and Computationally Predicted logKow for Analogous Phthalate Esters

CompoundMeasured logKow ("slow-stir" method)SPARC-Computed logKowDifference (log units)
Diethyl Phthalate2.422.380.04
Diamyl Phthalate5.495.450.04
Bis(2-ethylhexyl) Phthalate7.457.720.27

Data from a USEPA Environmental Research Brief.

These QSPR models for environmental parameters are essential for assessing the potential distribution and persistence of this compound in the environment.

Q & A

Basic Research Questions

Q. How can n-Pentyl 3-Pentyl Phthalate be reliably identified and quantified in environmental or biological samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to improve accuracy. Calibrate instruments using certified reference materials, such as n-Pentyl iso-pentyl phthalate (CAS 84777-06-0), which is commercially available in >98% purity for analytical workflows .
  • Data Interpretation : Validate detection limits (e.g., ng/mL in urine or µg/g in tissue) and account for matrix effects (e.g., lipid content in biological samples) that may interfere with quantification .

Q. What are the primary metabolic pathways and degradation products of this compound in mammalian systems?

  • Experimental Design : Conduct in vitro hepatic microsomal assays or in vivo rodent studies to track metabolites via high-resolution mass spectrometry. Focus on esterase-mediated hydrolysis, which typically generates mono-pentyl phthalate (MPP) and oxidative derivatives. Compare results with structurally similar phthalates (e.g., DEHP) to infer metabolic stability .
  • Contradictions : Note discrepancies in hydrolysis rates between human and rodent models, which may affect extrapolation of toxicity data .

Q. What are the known endocrine-disrupting mechanisms of this compound?

  • Mechanistic Studies : Use receptor-binding assays (e.g., PPAR-γ, ER-α) and transcriptional activation tests. For example, transient transfection assays in HEK293 cells can quantify ligand-dependent receptor activity. Compare potency to DEHP or DiNP, as branched alkyl phthalates often exhibit stronger receptor affinity .
  • Limitations : Address confounding factors, such as co-exposure to other endocrine disruptors, which complicate mechanistic isolation in epidemiological studies .

Advanced Research Questions

Q. How should researchers design cumulative risk assessments for this compound when combined with other phthalates?

  • Framework : Apply the "Common Mechanism Group" approach, as outlined in the 2008 NAP report, to evaluate additive or synergistic effects. Use dose-response models (e.g., Bayesian hierarchical models) to integrate pharmacokinetic data from multiple phthalates sharing similar metabolites (e.g., MPP) .
  • Data Gaps : Prioritize studies on transgenerational epigenetic effects, as current data focus on acute exposure rather than chronic, low-dose scenarios .

Q. How can contradictory findings in epidemiological studies linking this compound to metabolic syndrome be resolved?

  • Analysis Strategy : Perform stratified analyses by sex, BMI, and genetic polymorphisms (e.g., PPAR-γ variants) using large biobank datasets (e.g., NHANES, Taiwan Biobank). Adjust for urinary creatinine levels and lipid-soluble matrix effects to reduce measurement bias .
  • Case Example : A 2022 study found sex-specific associations between urinary phthalate metabolites and metabolic syndrome, highlighting the need for sex-stratified models .

Q. What experimental controls are critical when assessing the developmental toxicity of this compound in zebrafish or rodent models?

  • Best Practices :

  • Include positive controls (e.g., DEHP for comparative toxicity) and solvent controls (e.g., dimethyl sulfoxide) to validate exposure protocols.
  • Monitor maternal transfer rates in rodent studies to distinguish direct embryo toxicity from maternal metabolic effects .
  • Use RNA sequencing to identify dysregulated pathways (e.g., retinoic acid signaling) in zebrafish embryos exposed to sublethal doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.